molecular formula C14H19NO B11016142 (2E)-N-(butan-2-yl)-2-methyl-3-phenylprop-2-enamide

(2E)-N-(butan-2-yl)-2-methyl-3-phenylprop-2-enamide

Cat. No.: B11016142
M. Wt: 217.31 g/mol
InChI Key: NWTHMGHXOVURRV-ZHACJKMWSA-N
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Description

(2E)-N-(butan-2-yl)-2-methyl-3-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a butan-2-yl group, a phenyl group, and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(butan-2-yl)-2-methyl-3-phenylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-phenylprop-2-enoic acid and butan-2-amine.

    Amide Formation: The carboxylic acid group of 2-methyl-3-phenylprop-2-enoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of butan-2-amine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(butan-2-yl)-2-methyl-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(butan-2-yl)-2-methyl-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its amide functional group, which is common in many biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2E)-N-(butan-2-yl)-2-methyl-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active site residues, while the phenyl and butan-2-yl groups provide hydrophobic interactions, stabilizing the compound within the binding site. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(butan-2-yl)-2-methyl-3-phenylprop-2-enamide: Unique due to its specific substituents and double bond configuration.

    N-phenylpropionamide: Lacks the double bond and butan-2-yl group, resulting in different reactivity and applications.

    N-butan-2-ylbenzamide: Similar structure but without the double bond, affecting its chemical properties and biological activity.

Uniqueness

This compound is unique due to its combination of a butan-2-yl group, a phenyl group, and an enamide functional group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(E)-N-butan-2-yl-2-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C14H19NO/c1-4-12(3)15-14(16)11(2)10-13-8-6-5-7-9-13/h5-10,12H,4H2,1-3H3,(H,15,16)/b11-10+

InChI Key

NWTHMGHXOVURRV-ZHACJKMWSA-N

Isomeric SMILES

CCC(C)NC(=O)/C(=C/C1=CC=CC=C1)/C

Canonical SMILES

CCC(C)NC(=O)C(=CC1=CC=CC=C1)C

Origin of Product

United States

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